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An In-Depth Guide to Nickel-Catalyzed Cross-Coupling Reactions of 2-(Benzyloxy)-5-bromopyrimidine

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug

development professionals on the application of nickel-catalyzed cross-coupling reactions using 2-
(benzyloxy)-5-bromopyrimidine. We move beyond simple procedural lists to provide a deep dive into the

causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in

robust scientific principles.

Strategic Overview: The Power of Nickel and the Pyrimidine
Scaffold
The pyrimidine core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its

prevalence in numerous FDA-approved drugs.[1] Functionalizing this heterocycle is crucial for modulating the

biological activity of novel drug candidates. The subject of this guide, 2-(benzyloxy)-5-bromopyrimidine,

offers a versatile platform for diversification at the C5 position via cross-coupling.

While palladium has historically dominated the cross-coupling landscape, nickel catalysis has emerged as a

powerful, cost-effective, and mechanistically distinct alternative.[2] Nickel's unique electronic properties—

including its smaller atomic radius, lower redox potentials, and ability to access multiple oxidation states

(Ni(0) to Ni(IV))—enable it to catalyze reactions that are often challenging for palladium.[3][4] A key

advantage is nickel's propensity to engage in single-electron transfer (SET) pathways, opening up a world of

radical-based mechanisms that can activate traditionally stubborn electrophiles and tolerate a wider array of

functional groups.[3][5][6]

The 2-benzyloxy group on our substrate serves a dual purpose. Primarily, it acts as a protecting group for the

2-hydroxypyrimidine tautomer. This protection is crucial as the unprotected pyrimidone can interfere with

catalytic cycles. Secondly, its electronic properties can influence the reactivity of the C5-Br bond. This guide
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will detail protocols for key C-C, C-N, and C-CN bond-forming reactions, leveraging the unique capabilities of

nickel catalysis.

The Mechanistic Heart of Nickel Catalysis
Understanding the underlying mechanism is paramount for troubleshooting and optimizing reactions. Unlike

palladium, which predominantly operates through a two-electron Pd(0)/Pd(II) cycle, nickel catalysis is

mechanistically diverse.[5]

The Classic Ni(0)/Ni(II) Catalytic Cycle
This two-electron pathway is analogous to the conventional palladium-catalyzed cycle and is operative in

many cross-coupling reactions.

Oxidative Addition: A low-valent Ni(0) complex, typically stabilized by ligands, initiates the cycle by inserting

into the C-Br bond of the pyrimidine, forming a Ni(II)-aryl intermediate.

Transmetalation: The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling)

transfers its organic group to the nickel center, displacing the halide.

Reductive Elimination: The two organic partners on the nickel center couple, forming the desired C-C bond

and regenerating the active Ni(0) catalyst.
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Caption: Generalized Ni(0)/Ni(II) catalytic cycle.

Radical Pathways: The Ni(I)/Ni(III) Cycle
Nickel's facile one-electron redox chemistry often leads to radical-based mechanisms, particularly in

reductive or photoredox-catalyzed systems.[3][7] This pathway is crucial for understanding nickel's unique

ability to couple a wider range of partners.

Generation of Ni(I): A Ni(II) precatalyst can be reduced to a Ni(I) species, or a Ni(0) can react to form Ni(I).

Radical Formation: The Ni(I) species can activate an electrophile (like an alkyl halide) via halogen-atom

abstraction to generate a carbon radical and a Ni(II) complex.[3][6]
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Oxidative Addition/Radical Capture: The aryl halide (our pyrimidine substrate) can add to a Ni(I) species to

form a Ni(III) intermediate. Alternatively, a carbon radical can be trapped by a Ni(II)-aryl complex to form

the Ni(III) species.[6]

Reductive Elimination: The Ni(III) intermediate undergoes reductive elimination to form the product and a

Ni(I) species, which continues the catalytic cycle.
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Caption: Simplified Ni(I)/Ni(III) radical-based cycle.

Application Notes and Experimental Protocols
The following protocols are designed as robust starting points. For any specific substrate, empirical

optimization of catalyst, ligand, base, and solvent may be required to achieve maximum yield and purity.

General Experimental Workflow
A rigorously inert atmosphere is critical for the success of most nickel-catalyzed reactions, as Ni(0) and Ni(I)

species are highly oxygen-sensitive.
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Caption: Standard workflow for nickel-catalyzed coupling.

A. Protocol 1: Suzuki-Miyaura C(sp²)-C(sp²) Coupling
This reaction enables the synthesis of 5-aryl- or 5-heteroarylpyrimidines, which are common motifs in kinase

inhibitors and other pharmaceuticals. Nickel catalysts are particularly effective for coupling with heteroaryl

boronic acids.[8]

Reaction Principle: 2-(Benzyloxy)-5-bromopyrimidine + Ar-B(OH)₂ ---(Ni-catalyst, Base)--> 2-

(Benzyloxy)-5-arylpyrimidine
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Detailed Protocol:

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the nickel precatalyst

(e.g., NiCl₂(PCy₃)₂, 5 mol%) and the base (e.g., K₃PO₄, 3.0 equiv).

Reagent Addition: Under an inert atmosphere (N₂ or Argon), add 2-(benzyloxy)-5-bromopyrimidine (1.0

equiv) and the arylboronic acid (1.5 equiv).

Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution with respect

to the pyrimidine).

Execution: Seal the tube and place it in a preheated oil bath at 80-110 °C. Stir vigorously for 12-24 hours.

Monitoring: Monitor the reaction progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling

Entry
Arylboronic
Acid

Catalyst
(mol%)

Base
(equiv)

Solvent Temp (°C) Yield (%)

1
Phenylboroni

c acid

NiCl₂(dppf)

(3)
K₂CO₃ (2.0) Toluene/H₂O 100 ~85-95

2

4-

Methoxyphen

ylboronic

acid

NiCl₂(PCy₃)₂

(5)
K₃PO₄ (3.0) Dioxane 100 ~90-98

3
Pyridine-3-

boronic acid

Ni(cod)₂/PCy

₃ (5)
K₃PO₄ (3.0) Dioxane 110 ~70-85

4
Thiophene-2-

boronic acid

NiCl₂(dppf)

(3)
K₂CO₃ (2.0) DME/H₂O 90 ~80-92

Yields are typical estimates based on literature for similar substrates and require empirical verification.[8]

Causality Insights:
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Catalyst/Ligand: Ligands like tricyclohexylphosphine (PCy₃) are bulky and electron-rich, which promotes

the oxidative addition step and stabilizes the active Ni(0) species. Bidentate phosphine ligands like dppf

are also highly effective.

Base: Anhydrous K₃PO₄ is a common choice as it is strong enough to facilitate the transmetalation step but

generally avoids promoting side reactions. The use of aqueous bases can also be effective.[9]

B. Protocol 2: Buchwald-Hartwig C(sp²)-N Amination
The formation of C-N bonds is arguably one of the most important transformations in drug discovery. Nickel-

catalyzed amination, especially when paired with photoredox catalysis, can proceed under remarkably mild

conditions.[10][11]

Reaction Principle: 2-(Benzyloxy)-5-bromopyrimidine + R¹R²NH ---(Ni-catalyst, Base, Light)--> 2-

(Benzyloxy)-5-(NR¹R²)pyrimidine

Detailed Protocol (Light-Mediated):

Preparation: To a borosilicate vial, add the nickel precatalyst (e.g., NiCl₂·glyme, 2 mol%), a bipyridine-

based ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy), 2.2 mol%), and the amine (1.2 equiv).

Reagent Addition: Add 2-(benzyloxy)-5-bromopyrimidine (1.0 equiv) and a strong, non-nucleophilic

organic base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or BTMG, 2.0 equiv).

Solvent Addition: Add degassed, anhydrous solvent (e.g., DMAc or THF, to make a 0.2 M solution).

Execution: Seal the vial with a septum cap, place it approximately 2-5 cm from a blue LED lamp (440-460

nm), and stir at room temperature to 45 °C for 16-36 hours. Ensure cooling with a fan to maintain

temperature.

Workup & Purification: Follow the general procedure outlined in the Suzuki protocol.

Data Summary: Buchwald-Hartwig Amination
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Entry Amine
Catalyst/Lig
and (mol%)

Base
(equiv)

Solvent Temp (°C) Yield (%)

1 Morpholine
NiCl₂·glyme/d

tbbpy (2)
DBU (2.0) DMAc rt ~80-95

2 Aniline
Ni(acac)₂/dpp

f (5)
NaOtBu (1.5) Toluene 100 ~75-90

3 Benzylamine
NiCl₂·glyme/d

tbbpy (2)
BTMG (2.0) THF 45 ~85-98

4 Indole
Ni(dppp)Cl₂

(10)
K₂CO₃ (2.0) Dioxane 120 ~70-88

Yields are typical estimates. Thermal conditions (Entry 2 & 4) are also viable alternatives to photoredox

methods.[10][12][13]

Causality Insights:

Photoredox vs. Thermal: Light-mediated protocols often operate via a Ni(I)/Ni(III) cycle, allowing the use of

milder bases and lower temperatures.[10] Thermal methods typically use stronger bases like NaOtBu to

deprotonate the amine and facilitate amine-ligand exchange on the Ni(II) center.[14]

Ligand Choice: For photoredox reactions, nitrogen-based ligands like bipyridines are common. For thermal

reactions, phosphine ligands are generally preferred.[11]

C. Protocol 3: Sonogashira C(sp²)-C(sp) Coupling
Introducing an alkynyl group at the C5 position creates a valuable synthetic handle for further transformations

like click chemistry or cyclization reactions, making this a key tool in medicinal chemistry.[1] Nickel provides a

more sustainable alternative to palladium for this transformation.[15][16]

Reaction Principle: 2-(Benzyloxy)-5-bromopyrimidine + R-C≡CH ---(Ni-catalyst, Base, +/- CuI)--> 2-

(Benzyloxy)-5-(C≡C-R)pyrimidine

Detailed Protocol (Copper-Free):

Preparation: In an inert-atmosphere glovebox, add the nickel precatalyst (e.g., Ni(acac)₂, 5 mol%) and a

phosphine ligand (e.g., Xantphos, 6 mol%) to an oven-dried vial.

Reagent Addition: Add 2-(benzyloxy)-5-bromopyrimidine (1.0 equiv) and a strong base (e.g., Cs₂CO₃,

2.0 equiv).
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Solvent & Alkyne Addition: Add degassed solvent (e.g., DMSO or NMP) followed by the terminal alkyne

(1.5 equiv) via syringe.

Execution: Seal the vial and stir at 25-50 °C for 4-12 hours.

Workup & Purification: Follow the general procedure outlined in the Suzuki protocol.

Data Summary: Sonogashira Coupling

Entry Alkyne
Catalyst/Lig
and (mol%)

Base
(equiv)

Solvent Temp (°C) Yield (%)

1
Phenylacetyl

ene

NiCl₂(PPh₃)₂

(5) / CuI (5)
Et₃N (3.0) THF 60 ~85-95

2
Trimethylsilyl

acetylene

Ni(acac)₂/Xa

ntphos (5)
Cs₂CO₃ (2.0) DMSO 25 ~90-99

3 1-Octyne
NiCl₂(PCy₃)₂

(5) / CuI (5)
DIPA (3.0) Dioxane 80 ~80-92

4
Propargyl

alcohol

Ni(acac)₂/Xa

ntphos (5)
Cs₂CO₃ (2.0) NMP 40 ~70-85

Both copper-cocatalyzed (Entry 1 & 3) and copper-free (Entry 2 & 4) conditions are effective.[15][17]

Causality Insights:

Copper Co-catalyst: The traditional Sonogashira mechanism involves a copper acetylide intermediate that

undergoes transmetalation with the nickel center.[1][18]

Copper-Free Systems: Modern protocols often omit the copper co-catalyst to avoid the formation of

undesired alkyne homocoupling (Glaser coupling). In these cases, a stronger base like Cs₂CO₃ is required

to facilitate the direct reaction of the alkyne with the nickel complex.

D. Protocol 4: C(sp²)-CN Cyanation
The nitrile group is a valuable functional group in drug design, acting as a hydrogen bond acceptor, a

metabolic stabilizer, or a precursor to other functionalities like amines or tetrazoles. Nickel catalysis offers

highly efficient methods for cyanation, often using safer cyanide sources than traditional reagents.[19][20]

Reaction Principle: 2-(Benzyloxy)-5-bromopyrimidine + "CN Source" ---(Ni-catalyst, Additives)--> 2-

(Benzyloxy)-5-cyanopyrimidine
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Detailed Protocol (Using K₄[Fe(CN)₆]):

Preparation: To a vial, add the nickel precatalyst (e.g., NiCl₂·glyme, 5 mol%), a phosphine ligand (e.g., a

JosiPhos-type ligand, 6 mol%), and the non-toxic cyanide source potassium ferrocyanide (K₄[Fe(CN)₆],

0.3-0.5 equiv).

Reagent Addition: Add 2-(benzyloxy)-5-bromopyrimidine (1.0 equiv) and an acidic additive like

tetrabutylammonium hydrogen sulfate (0.2 equiv).

Solvent Addition: Add a biphasic solvent system, such as degassed toluene and water (e.g., 4:1 ratio).

Execution: Seal the vial and stir vigorously at 100-130 °C for 18-36 hours. Vigorous stirring is essential for

mass transport between the aqueous and organic phases.

Workup & Purification: Follow the general procedure. Be cautious and handle the waste appropriately,

although K₄[Fe(CN)₆] is considered non-toxic.

Data Summary: Cyanation

Entry
Cyanide
Source

Catalyst/Lig
and (mol%)

Additive
(equiv)

Solvent Temp (°C) Yield (%)

1
K₄[Fe(CN)₆]

(0.4)

NiCl₂·glyme/J

osiPhos (5)

(Bu)₄NHSO₄

(0.2)
Toluene/H₂O 120 ~80-95

2 Zn(CN)₂ (0.6)
NiCl₂(dppf)

(5)
DMAP (0.1) DMAc 80 ~85-98

3

1,4-

Dicyanobenz

ene (2.0)

NiI₂/dtbbpy

(5)

(TMS)₃SiH

(1.0)
PhOMe rt (light) ~70-90

Yields are typical estimates based on literature.[19][21][22]

Causality Insights:

Cyanide Source: K₄[Fe(CN)₆] is an excellent choice for scale-up due to its low toxicity and cost.[22] The

biphasic conditions are necessary to overcome its insolubility in organic solvents. Zn(CN)₂ is another

common and effective source.

Light-Mediated Cyanation: Photochemical methods can use organic cyanating agents like 1,4-

dicyanobenzene, proceeding through a radical-based mechanism under very mild conditions.[21]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b1439296?utm_src=pdf-body
https://www.mdpi.com/1420-3049/30/16/3440
https://www.organic-chemistry.org/abstracts/lit8/379.shtm
https://www.researchgate.net/publication/390522475_Ni-Catalyzed_Cyanation_of_HeteroAryl_Electrophiles_Using_the_Nontoxic_Cyanating_Reagent_K_4_FeCN_6
https://www.researchgate.net/publication/390522475_Ni-Catalyzed_Cyanation_of_HeteroAryl_Electrophiles_Using_the_Nontoxic_Cyanating_Reagent_K_4_FeCN_6
https://www.organic-chemistry.org/abstracts/lit8/379.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Mechanisms of nickel-catalyzed reductive cross-coupling reactions. OAE Publishing Inc.URL:
https://www.oaepublish.com/articles/cr.2023.27
Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. ResearchGate.URL:
https://www.researchgate.
Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical
Biomolecules. ACS Publications.URL: https://pubs.acs.org/doi/10.1021/acs.accounts.3c00424
Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. PMC -
NIH.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7219106/
Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization.
Accounts of Chemical Research - ACS Publications.URL:
https://pubs.acs.org/doi/10.1021/acs.accounts.0c00038
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH.URL:
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004269/
Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group
as a pyrimidinone masking group. Organic & Biomolecular Chemistry (RSC Publishing).URL:
https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26207f
Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ChemRxiv.URL:
https://chemrxiv.org/engage/chemrxiv/article-details/60c7521a60294156b217d59b
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
Benchchem.URL: https://www.benchchem.
Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.URL:
https://www.organic-chemistry.org/abstracts/lit5/193.shtm
Nickel-Catalyzed Cyanation of Aryl Halides. MDPI.URL: https://www.mdpi.com/1420-3049/30/16/3440
Buchwald–Hartwig amination. Wikipedia.URL: https://en.wikipedia.
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts.URL:
https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0036-1590050
A general strategy for light-mediated nickel-catalyzed C(sp2)-heteroatom cross-couplings. ChemRxiv.URL:
https://chemrxiv.org/engage/chemrxiv/article-details/663a731d752c1015e10b1448
Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions.
ACS Publications.URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b01089
Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
ResearchGate.URL: https://www.researchgate.
Nickel-catalyzed asymmetric reductive cross-coupling between vinyl and benzyl electrophiles.
PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/25271959/
Nickel catalysts in Sonogashira coupling reactions. RSC Publishing.URL:
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02231j
Nickel‐Catalyzed Cross Coupling of N‐Alkenyl Heterocycles and Aryl Sulfonium Salts: Expedient Access to
N‐Benzyl Heterocycles. ResearchGate.URL: https://www.researchgate.net/publication/377317371_Nickel-
Catalyzed_Cross_Coupling_of_N-
Alkenyl_Heterocycles_and_Aryl_Sulfonium_Salts_Expedient_Access_to_N-Benzyl_Heterocycles

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Copper catalysed cyanation of 5-bromo-pyrimidine (a) with different... ResearchGate.URL:
https://www.researchgate.
Nickel catalysts in Sonogashira coupling reactions. ResearchGate.URL:
https://www.researchgate.net/publication/348227652_Nickel_catalysts_in_Sonogashira_coupling_reactions
Suzuki-Miyaura Cross Coupling Catalyzed by Cost-Effective Nickel Salt. TCI Chemicals.URL:
https://www.tcichemicals.com/US/en/support-download/technical-information/previews-from-the-
literature/suzuki-miyaura-cross-coupling-catalyzed-by-cost-effective-nickel-salt_20211112
Nickel-Catalyzed Cyanation of Aryl Halides. PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/39174984/
Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes.
Catalysis Science & Technology (RSC Publishing).URL:
https://pubs.rsc.org/en/content/articlelanding/2018/cy/c8cy01309k
Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. UCI Department of
Chemistry.URL: https://www.chem.uci.edu/event/nickel-catalyzed-cross-coupling-and-cross-electrophile-
coupling-reactions
Sonogashira coupling. Wikipedia.URL: https://en.wikipedia.org/wiki/Sonogashira_coupling
Nickel-Catalyzed Cross-Coupling Reactions of Unreactive Phenolic Electrophiles via C-O Bond Activation.
PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/27573393/
Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. ACS Publications.URL:
https://pubs.acs.org/doi/10.1021/acs.accounts.6b00355
Nickel Metallaphotoredox Buchwald–Hartwig Amination Reactions: A Perspective on Irradiation Light
Wavelength. ResearchGate.URL: https://www.researchgate.
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.URL:
https://www.youtube.com/watch?
Suzuki cross-coupling reaction. YouTube.URL: https://www.youtube.
Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine.
Benchchem.URL: https://www.benchchem.
Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and
1,2,4-triazole. ResearchGate.URL: https://www.researchgate.net/publication/382897720_Nickel-
catalyzed_Buchwald-Hartwig_amination_of_pyrimidin-2-
yl_tosylates_with_indole_benzimidazole_and_124-triazole

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions | UCI Department of
Chemistry [chem.uci.edu]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1439296?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/23/Application_Notes_and_Protocols_for_the_Sonogashira_Coupling_of_5_Bromopyrimidine_with_Terminal_Alkynes.pdf
https://www.chem.uci.edu/node/23334
https://www.chem.uci.edu/node/23334
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC
[pmc.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. researchgate.net [researchgate.net]

6. pubs.acs.org [pubs.acs.org]

7. oaepublish.com [oaepublish.com]

8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

9. youtube.com [youtube.com]

10. chemrxiv.org [chemrxiv.org]

11. researchgate.net [researchgate.net]

12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

13. researchgate.net [researchgate.net]

14. Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i)
complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

15. Nickel catalysts in Sonogashira coupling reactions - Organic & Biomolecular Chemistry (RSC
Publishing) [pubs.rsc.org]

16. researchgate.net [researchgate.net]

17. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

19. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]

20. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

21. Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

22. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Nickel-catalyzed cross-coupling reactions of 2-(Benzyloxy)-5-
bromopyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1439296#nickel-catalyzed-cross-coupling-reactions-of-2-benzyloxy-
5-bromopyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7958188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7958188/
https://pubs.acs.org/doi/abs/10.1021/acs.accounts.0c00032
https://www.researchgate.net/publication/335791731_Mechanisms_of_Nickel-Catalyzed_Cross-Coupling_Reactions
https://pubs.acs.org/doi/10.1021/acs.accounts.3c00588
https://www.oaepublish.com/articles/cs.2023.20
https://pmc.ncbi.nlm.nih.gov/articles/PMC3768281/
https://www.youtube.com/watch?v=C2tEyahbbLU
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/688752ce728bf9025e9e6e54/original/a-general-strategy-for-light-mediated-nickel-catalyzed-c-sp2-heteroatom-cross-couplings.pdf
https://www.researchgate.net/publication/375042986_Nickel_Metallaphotoredox_Buchwald-Hartwig_Amination_Reactions_A_Perspective_on_Irradiation_Light_Wavelength
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.researchgate.net/publication/304454469_Nickel-catalyzed_Buchwald-Hartwig_amination_of_pyrimidin-2-yl_tosylates_with_indole_benzimidazole_and_124-triazole_Amination_of_pyrimidin-2-yl_tosylates_with_N-heterocycles
https://pubs.rsc.org/en/content/articlelanding/2019/cy/c8cy02427h
https://pubs.rsc.org/en/content/articlelanding/2019/cy/c8cy02427h
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00280e
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00280e
https://www.researchgate.net/publication/350517922_Nickel_catalysts_in_Sonogashira_coupling_reactions
https://publikationen.bibliothek.kit.edu/1000140117/149820210
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.mdpi.com/1420-3049/30/16/3440
https://pubmed.ncbi.nlm.nih.gov/40871592/
https://www.organic-chemistry.org/abstracts/lit8/379.shtm
https://www.researchgate.net/publication/390522475_Ni-Catalyzed_Cyanation_of_HeteroAryl_Electrophiles_Using_the_Nontoxic_Cyanating_Reagent_K_4_FeCN_6
https://www.benchchem.com/product/b1439296#nickel-catalyzed-cross-coupling-reactions-of-2-benzyloxy-5-bromopyrimidine
https://www.benchchem.com/product/b1439296#nickel-catalyzed-cross-coupling-reactions-of-2-benzyloxy-5-bromopyrimidine
https://www.benchchem.com/product/b1439296#nickel-catalyzed-cross-coupling-reactions-of-2-benzyloxy-5-bromopyrimidine
https://www.benchchem.com/product/b1439296#nickel-catalyzed-cross-coupling-reactions-of-2-benzyloxy-5-bromopyrimidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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